![molecular formula C13H10ClN3 B11868165 1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyridine-3-carbaldehyde and hydrazine.
Reaction Conditions: The reaction is carried out in N,N-diisopropylethylamine and dimethylacetamide (DMA) at 80°C for four hours.
Purification: After the reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product.
Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the C6 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride and solvents like dimethylformamide (DMF). .
Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications at the benzyl or chloro substituents.
Scientific Research Applications
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and chloro substituents play crucial roles in binding to these targets, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry .
Comparison with Similar Compounds
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrimidine ring fused with a pyrazole ring, offering different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have additional ring systems, providing unique chemical and biological properties.
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-benzyl-6-chloropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c14-13-6-12-11(7-15-13)8-16-17(12)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
AFVFAHAZBQEAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)

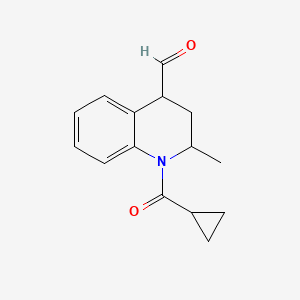
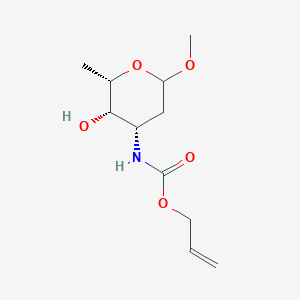
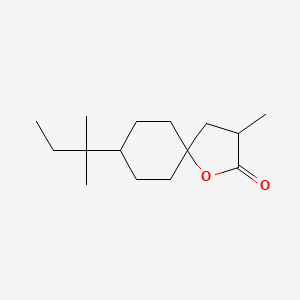


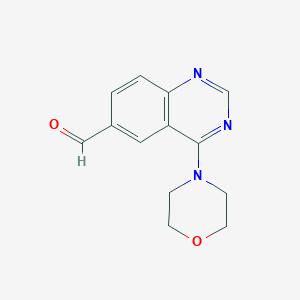
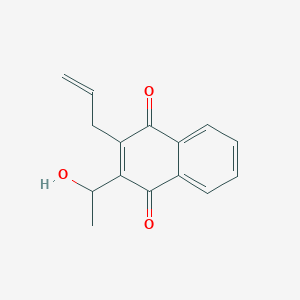
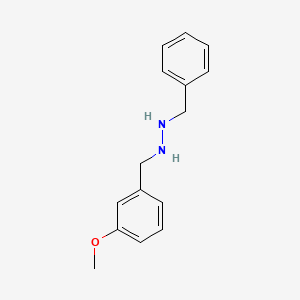

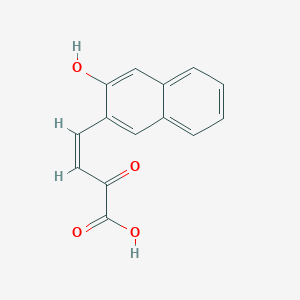
![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
